![molecular formula C17H19NOS2 B2569077 Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704640-88-9](/img/structure/B2569077.png)
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Thiophen-3-yl(o-tolyl)methanone is a compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a tolyl group, which is a methyl-substituted phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring attached to a carbonyl group (C=O), which is then attached to a tolyl group .Scientific Research Applications
Organic Electronics and Optoelectronics
Thiophene-based conjugated polymers have garnered significant attention due to their exceptional optical and conductive properties. Researchers have designed novel strategies to create more efficient materials for electronic applications. Notably, nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation, as well as palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings, are popular methods for synthesizing functionalized regioregular polythiophenes. These polymers exhibit fascinating properties such as high conductivity, liquid crystallinity, and chemosensitivity .
Cost-Effective Polymerization Techniques
Direct arylation polymerization (DArP) has emerged as a promising method to overcome drawbacks associated with conventional polymerization techniques. DArP is both cost-effective and environmentally friendly. It avoids the need for toxic precursors and preactivation of C–H bonds. Palladium-based catalytic systems enable the synthesis of polymers with controlled molecular weight, low polydispersity index, and tunable optoelectronic properties .
Future Directions
Mechanism of Action
Target of Action
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a type of thienothiophene . Thienothiophenes are known to have a wide range of applications in pharmaceuticals . They have been reported to have various pharmacological roles, including anti-tumor, antiviral, antibiotic, antiglaucoma, and as inhibitors of platelet aggregation . .
Mode of Action
It is known that thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Biochemical Pathways
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, as a type of thienothiophene, may affect various biochemical pathways. Thienothiophenes have been reported to have roles in many applications, including pharmacological and optoelectronic properties . .
Result of Action
Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBHBQSAWSOVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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